molecular formula C19H16N4O3S B2573850 N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide CAS No. 396720-64-2

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide

Cat. No.: B2573850
CAS No.: 396720-64-2
M. Wt: 380.42
InChI Key: PIBCQMFMRSHREL-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 4-methylphenyl substituent and a 4-nitrobenzamide group.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-2-6-14(7-3-12)22-18(16-10-27-11-17(16)21-22)20-19(24)13-4-8-15(9-5-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBCQMFMRSHREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Thieno[3,4-c]pyrazole vs. Pyridazinone: The thieno[3,4-c]pyrazole core in the target compound offers a sulfur-containing fused ring system, which may enhance π-π stacking interactions in biological targets compared to the oxygen-free pyridazinone core in 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one . This structural difference could influence solubility, metabolic stability, and binding affinity.

Substituent Effects

  • In contrast, analogs with simpler acyl groups (e.g., acetyl or benzoyl) may exhibit reduced electrophilic character, affecting reactivity or receptor interactions.
  • 4-Methylphenyl Group: Both the target compound and 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one share a 4-methylphenyl substituent, which likely contributes to lipophilicity and membrane permeability. However, its placement on different heterocycles (pyrazole vs. pyridazinone) may alter steric interactions in biological systems .

Key Research Findings and Implications

  • Structural Insights: The thieno[3,4-c]pyrazole system’s sulfur atom may improve binding to metal-containing enzymes or receptors compared to oxygen-rich analogs .
  • Biological Potential: While anti-inflammatory activity is documented for the pyridazinone analog, the target compound’s nitro group might redirect activity toward antimicrobial or anticancer pathways, depending on redox interactions.

Biological Activity

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of thienopyrazoles and is characterized by the following structural features:

  • Thieno[3,4-c]pyrazole core : This heterocyclic structure contributes to its biological properties.
  • Nitrobenzamide group : Imparts additional chemical reactivity and potential therapeutic effects.
  • Methylphenyl substituent : Influences the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : The compound has shown potential in inhibiting cancer cell proliferation. Studies have reported IC50 values indicating its effectiveness against various cancer cell lines.
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound possesses antibacterial and antifungal activities, making it a candidate for further research in antimicrobial therapy.

Antiproliferative Activity

A study conducted on the antiproliferative effects of thienopyrazole derivatives, including this compound, demonstrated significant activity against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Antimicrobial Activity

The antimicrobial properties were assessed through disk diffusion methods against common pathogens. The results are summarized below:

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that thienopyrazole derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Disruption of Cell Membrane Integrity : Its antimicrobial activity may stem from the disruption of bacterial cell membranes.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • A study published in Journal of Medicinal Chemistry explored a series of thienopyrazole derivatives and identified this compound as one of the most potent against drug-resistant cancer cell lines .
  • Another investigation focused on its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that warrant further exploration for clinical applications .

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